Fluo-2 (potassium salt)
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Overview
Description
Fluo-2 (potassium salt) is a cell-impermeable fluorescent calcium indicator. It binds to calcium ions with high affinity and displays excitation and emission maxima at 490 nm and 515 nm, respectively . Fluo-2 is widely used in biological research to measure intracellular calcium concentrations, which are critical for numerous cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluo-2 (potassium salt) is synthesized through a series of chemical reactions involving the conjugation of a fluorescent dye with a calcium-binding moiety. The synthesis typically involves the following steps:
Preparation of the Fluorescent Dye: The fluorescent dye is synthesized through a series of organic reactions, including condensation, cyclization, and oxidation.
Conjugation with Calcium-Binding Moiety: The fluorescent dye is then conjugated with a calcium-binding moiety, such as a carboxylate group, through esterification or amidation reactions.
Formation of Potassium Salt: The final product is obtained by neutralizing the conjugated compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of Fluo-2 (potassium salt) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fluorescent Dye: Large-scale synthesis of the fluorescent dye using industrial reactors.
Conjugation and Purification: Conjugation with the calcium-binding moiety followed by purification using chromatography techniques.
Formation of Potassium Salt: Neutralization with potassium hydroxide and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Fluo-2 (potassium salt) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions
Calcium Ions: Fluo-2 binds to calcium ions in the presence of physiological buffers.
Buffers: Common buffers used include Hanks and Hepes buffer with 0.04% Pluronic® F-127.
Major Products Formed
The major product formed is the Fluo-2-calcium complex, which exhibits enhanced fluorescence upon binding to calcium ions .
Scientific Research Applications
Fluo-2 (potassium salt) is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in various chemical reactions.
Industry: Utilized in the development of calcium-sensitive assays and diagnostic tools.
Mechanism of Action
Fluo-2 (potassium salt) exerts its effects by binding to calcium ions with high affinity. The binding of calcium ions induces a conformational change in the compound, resulting in an increase in fluorescence intensity. This fluorescence change allows researchers to monitor calcium ion concentrations in real-time. The molecular target of Fluo-2 is the calcium ion, and the pathway involved is the calcium signaling pathway .
Comparison with Similar Compounds
Fluo-2 (potassium salt) is similar to other fluorescent calcium indicators, such as Fluo-3 and Fluo-4. it has unique properties that make it suitable for specific applications:
Fluo-3: Similar excitation and emission properties but with different calcium-binding affinity.
Fluo-4: Higher fluorescence intensity compared to Fluo-2 but with similar calcium-binding properties.
Calcium Green-1: Different excitation and emission wavelengths, making it suitable for multiplexing with other fluorescent indicators.
List of Similar Compounds
- Fluo-3
- Fluo-4
- Calcium Green-1
- Calbryte-520
- Oregon Green 488 BAPTA-1
Properties
Molecular Formula |
C36H32N2O13 |
---|---|
Molecular Weight |
700.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C36H32N2O13/c1-20-2-8-26(37(16-32(41)42)17-33(43)44)30(12-20)49-10-11-50-31-13-21(3-9-27(31)38(18-34(45)46)19-35(47)48)36-24-6-4-22(39)14-28(24)51-29-15-23(40)5-7-25(29)36/h2-9,12-15,39H,10-11,16-19H2,1H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
ZKCADSYUWYUTSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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